N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
CAS No.:
Cat. No.: VC15039233
Molecular Formula: C26H22N4O2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N4O2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C26H22N4O2/c1-16-8-10-20(12-17(16)2)30-26(32)22-15-27-23-11-9-19(13-21(23)24(22)29-30)25(31)28-14-18-6-4-3-5-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
| Standard InChI Key | PZHCZQNNHVGQFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5)C |
Introduction
N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound belonging to the pyrazoloquinoline derivatives. It features a unique structure consisting of a pyrazoloquinoline core, a benzyl group, and a carboxamide functional group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple chemical steps. These steps require careful control of reaction conditions such as temperature, solvent choice, and catalyst use to optimize yield and purity. Techniques like continuous flow synthesis may be employed in industrial settings to enhance efficiency and scalability.
Biological Activities and Applications
This compound is noted for its potential therapeutic effects and applications in drug development. It belongs to the class of heterocyclic compounds known for their diverse biological activities. The mechanism of action is primarily based on its interaction with specific molecular targets within biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume